1,3-Thiazol-2-ylmethanol
Overview
Description
Synthesis Analysis
1,3-Thiazol-2-ylmethanol and its derivatives can be synthesized through various methods. One approach involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon in a reaction with aromatic amines and sodium thiocyanate, leading to thiazoles. This method introduces a bromodifluoromethyl group at the C4 position of the thiazole ring, showcasing the versatility of thiazole derivatives in synthetic chemistry (Colella et al., 2018). Another method involves the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, highlighting the complex synthetic pathways possible with thiazole compounds (Bhovi K. Venkatesh et al., 2010).
Scientific Research Applications
Chemical Synthesis and Reactions:
- Thiazol-2-ylmethanols undergo oxidation under certain conditions to form ketones, with thiazoline intermediates playing a crucial role (D’Auria, Mauriello, & Racioppi, 1999).
- Thiazole derivatives have been synthesized using 1,3-dibromo-1,1-difluoro-2-propanone, a novel synthon, which is significant for drug discovery programs (Colella et al., 2018).
- Synthesis of thiazolidinone derivatives has been achieved from thiazol-2-ylmethanol-based precursors, showing potential as antimicrobial and analgesic agents (Venkatesh, Bodke, & Biradar, 2010).
Biological Applications:
- Thiazole derivatives are widely used as bioactive agents in various fields, including pharmaceuticals and catalysis, due to their versatile molecular architecture suitable for drug development (Nayak & Gaonkar, 2019).
- Coumarin thiazole derivatives have been shown to exhibit antimicrobial activity and have potential applications in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).
Material Science and Corrosion Inhibition:
- Thiazole derivatives have been explored for their corrosion inhibition properties, particularly for copper in acidic conditions, offering insights into their applications in corrosion protection (Farahati et al., 2019).
Pharmaceutical and Drug Discovery:
- 1,3-Thiazole core structures are pivotal in drug discovery, with a wide range of pharmacologically active substances incorporating this scaffold (Ayati et al., 2015).
- Thiazoles have been synthesized and evaluated for anti-arrhythmic activities, highlighting their potential in pharmaceutical applications (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Safety And Hazards
1,3-Thiazol-2-ylmethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this chemical .
properties
IUPAC Name |
1,3-thiazol-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h1-2,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHDLNXNYPLBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383585 | |
Record name | 1,3-Thiazol-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazol-2-ylmethanol | |
CAS RN |
14542-12-2 | |
Record name | 1,3-Thiazol-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-thiazol-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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